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Compound of Interest

Compound Name:
Methyl 5-bromobenzo[d]thiazole-

2-carboxylate

Cat. No.: B1527815 Get Quote

An In-Depth Technical Guide to Methyl 5-bromobenzo[d]thiazole-2-carboxylate (CAS:

1187928-49-9)

Abstract
Methyl 5-bromobenzo[d]thiazole-2-carboxylate is a pivotal heterocyclic building block in the

landscape of modern medicinal chemistry and materials science. Its rigid benzothiazole core,

combined with strategically placed functional groups—a bromine atom for cross-coupling and

an ester for amide bond formation—renders it an exceptionally versatile scaffold for

constructing complex molecular architectures. This guide provides an in-depth analysis of its

physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its

reactivity and strategic applications, particularly in the development of targeted therapeutics

like kinase inhibitors. Authored for researchers, chemists, and drug development professionals,

this document synthesizes technical data with mechanistic insights to serve as a

comprehensive resource for leveraging this compound in advanced research programs.

Core Compound Identification and Physicochemical
Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science.

Methyl 5-bromobenzo[d]thiazole-2-carboxylate is registered under CAS Number 1187928-
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49-9.[1][2] The structural and physical properties of this compound are critical for planning

reactions, purification, and analytical characterization.

Property Data Source(s)

CAS Number 1187928-49-9 Parchem[1], BLD Pharm[2]

Molecular Formula C₉H₆BrNO₂S
PubChem[3] (for related

isomer)

Molecular Weight 272.12 g/mol
PubChem[3] (for related

isomer)

IUPAC Name
methyl 5-bromo-1,3-

benzothiazole-2-carboxylate
Derived from structure

Appearance
Typically a solid at room

temperature

CymitQuimica[4] (for related

isomer)

Purity
Commercially available up to

>97%

CymitQuimica[4] (for related

isomer)

Note: Properties for the exact 5-bromo isomer are consolidated from supplier data and

comparison with closely related isomers, such as the 2-bromo-6-carboxylate, due to limited

centralized public database entries for this specific CAS number.

Synthesis and Mechanistic Rationale
The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry.

The most common and reliable method for synthesizing 2-carboxy-substituted benzothiazoles

involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with

an appropriate electrophile that provides the C2 carbon and its substituent.

Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to 2-amino-4-

bromobenzenethiol as the key starting material. This precursor contains the pre-installed

bromine atom at the correct position and the requisite ortho-amino and thiol groups for
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heterocyclization. The C2-ester moiety can be installed by reacting this aminothiophenol with a

derivative of oxalic acid, such as methyl chlorooxoacetate (methyl oxalyl chloride).

Synthesis Workflow Diagram

Step 1: Condensation

Step 2: Cyclization (Dehydration)

2-Amino-4-bromobenzenethiol

Intermediate Amide

Base (e.g., Et3N)
Solvent (e.g., THF)

Methyl Chlorooxoacetate

Methyl 5-bromobenzo[d]thiazole-2-carboxylate
(Final Product)

Acid Catalyst (e.g., p-TsOH)
Heat

Figure 1. Synthetic workflow for Methyl 5-bromobenzo[d]thiazole-2-carboxylate.

Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

2-Amino-4-bromobenzenethiol
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Methyl chlorooxoacetate

Triethylamine (Et₃N), anhydrous

Tetrahydrofuran (THF), anhydrous

p-Toluenesulfonic acid (p-TsOH)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add 2-amino-4-bromobenzenethiol (1.0 eq). Dissolve it in anhydrous THF.

Condensation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq)

dropwise. Following this, add a solution of methyl chlorooxoacetate (1.05 eq) in anhydrous

THF dropwise over 30 minutes. The causality here is critical: the base neutralizes the HCl

formed in situ, preventing protonation of the starting amine and driving the reaction forward.

The low temperature controls the exothermicity of the acylation.

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 4-6

hours. Monitor the consumption of the starting material by Thin Layer Chromatography

(TLC).

Cyclization: Once the formation of the intermediate amide is complete, add a catalytic

amount of p-toluenesulfonic acid (0.1 eq). Equip the flask with a reflux condenser and heat

the mixture to reflux (approx. 66 °C for THF). The acid catalyzes the intramolecular

cyclization via dehydration, a robust and well-established method for forming the thiazole

ring.
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Work-up: After 12-18 hours of reflux (or until TLC indicates completion), cool the reaction

mixture to room temperature. Quench the reaction by slowly adding saturated NaHCO₃

solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel to yield the pure Methyl 5-bromobenzo[d]thiazole-2-
carboxylate.

Chemical Reactivity and Strategic Applications in
Drug Discovery
The utility of Methyl 5-bromobenzo[d]thiazole-2-carboxylate stems from its two distinct and

orthogonally reactive functional handles. This dual functionality allows for sequential, controlled

modifications, making it a powerful scaffold in library synthesis and lead optimization. The

benzothiazole core itself is a privileged structure in medicinal chemistry, found in drugs such as

Riluzole.[5]

Key Reaction Pathways
C5-Position Modification (Suzuki, Buchwald-Hartwig, etc.): The aryl bromide at the 5-position

is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the

introduction of a wide array of substituents (aryl, heteroaryl, alkyl groups), enabling

systematic exploration of the structure-activity relationship (SAR) in this region of the

molecule.

C2-Position Modification (Amide Formation): The methyl ester at the 2-position can be

readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in

MeOH/H₂O).[6] This carboxylic acid is a crucial precursor for forming amide bonds with a

diverse set of amines, facilitated by standard peptide coupling reagents (e.g., HATU, EDCI).

This is a common strategy for linking the benzothiazole core to other pharmacophoric

elements.

Application in Kinase Inhibitor Synthesis
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Benzothiazole derivatives have been successfully developed as potent inhibitors of various

kinases, such as c-Met, which are implicated in cancer.[6] The synthesis of such inhibitors often

leverages the exact reactivity described above.

Logical Flow of a Lead Optimization Campaign

Pathway 1: C2 Modification Pathway 2: C5 Modification

Methyl 5-bromobenzo[d]thiazole-2-carboxylate

Hydrolysis (LiOH) Suzuki Coupling (Ar-B(OH)2, Pd catalyst)

5-Bromobenzo[d]thiazole-2-carboxylic acid

Amide Coupling (R-NH2, HATU)

Amide-Substituted Library

Aryl-Substituted Library

Figure 2. Strategic reaction pathways for library synthesis.

Click to download full resolution via product page

Caption: Figure 2. Strategic reaction pathways for library synthesis.

Advanced Experimental Protocols
Protocol: Saponification to 5-bromobenzo[d]thiazole-2-
carboxylic acid
Procedure:
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Dissolve Methyl 5-bromobenzo[d]thiazole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF

and water.

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room

temperature for 2-4 hours.

Monitor the reaction by TLC until the starting ester is consumed.

Remove the THF under reduced pressure.

Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1N HCl.

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with

cold water, and dry under vacuum.

Protocol: Suzuki Cross-Coupling at the C5-Position
(Example)
Procedure:

In a microwave vial, combine Methyl 5-bromobenzo[d]thiazole-2-carboxylate (1.0 eq), the

desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a

base such as sodium carbonate (Na₂CO₃, 2.0 eq).

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes. The use of

microwave irradiation significantly accelerates the reaction compared to conventional

heating.

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Purify the residue by flash column chromatography to obtain the C5-arylated product.

Safety and Handling
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As with all brominated organic compounds, Methyl 5-bromobenzo[d]thiazole-2-carboxylate
should be handled with care in a well-ventilated fume hood. Appropriate personal protective

equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is

mandatory. While specific GHS data for this exact compound is not readily available, related

brominated heterocycles are often associated with warnings for skin, eye, and respiratory

irritation.[3][7] All chemical waste should be disposed of according to institutional and local

regulations.

Conclusion
Methyl 5-bromobenzo[d]thiazole-2-carboxylate is more than just a chemical reagent; it is a

strategic tool for the modern synthetic chemist. Its well-defined reactive sites allow for

predictable and high-yielding transformations, making it an ideal scaffold for building libraries of

complex molecules for drug discovery and materials science applications. The protocols and

insights provided in this guide offer a robust framework for researchers to confidently

incorporate this valuable building block into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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